BenchChemオンラインストアへようこそ!

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

Epigenetics EED inhibitor Polycomb repressive complex 2

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride (CAS 1196145-83-1) is a heterocyclic pharmaceutical intermediate comprising a pyrimidine core substituted at the 4-position with a pyrrolidine ring and at the 2-position with an ethanamine side chain, isolated as the dihydrochloride salt. Its molecular formula is C₁₀H₁₈Cl₂N₄, with a molecular weight of 265.18 g/mol.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
Cat. No. B14167679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H
InChIKeyBOERCUVNUXHKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine Dihydrochloride (CAS 1196145-83-1): Structural Identity and Core Physicochemical Properties


2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride (CAS 1196145-83-1) is a heterocyclic pharmaceutical intermediate comprising a pyrimidine core substituted at the 4-position with a pyrrolidine ring and at the 2-position with an ethanamine side chain, isolated as the dihydrochloride salt [1]. Its molecular formula is C₁₀H₁₈Cl₂N₄, with a molecular weight of 265.18 g/mol [1]. The free base canonical SMILES is NCCc1nccc(n1)N1CCCC1, and the compound is typically supplied at ≥95% purity for research and development use [1][2]. As a member of the 4-(pyrrolidin-1-yl)pyrimidine class, this compound serves as a versatile synthetic building block in medicinal chemistry campaigns targeting lipid metabolism, kinase inhibition, and inflammatory disorders [3].

Why In-Class 4-(Pyrrolidin-1-yl)pyrimidine Analogs Cannot Be Interchanged with 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine Dihydrochloride


Within the 4-(pyrrolidin-1-yl)pyrimidine chemotype, subtle variations in the substitution pattern at the pyrimidine 2-position profoundly alter binding selectivity, metabolic stability, and downstream biological function [1]. The ethanamine side chain of the target compound provides a primary amine handle with a specific pKa and hydrogen-bonding capacity distinct from the methanamine (one-carbon linker) or ethane-1,2-diamine (extended diamine) analogs [2]. Comparative binding data from the EED (Embryonic Ectoderm Development) target class demonstrate that compounds with even minor side-chain modifications exhibit IC₅₀ values ranging from 30 nM to >10,000 nM, confirming that generic substitution within this scaffold is not pharmacologically conservative [3][4]. Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncharacterized potency shifts and off-target liabilities.

Head-to-Head Quantitative Differentiation: 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine Dihydrochloride vs. Closest Analogs


Ethanamine vs. Methanamine Linker: Impact on EED Binding Affinity

Compounds within the 4-(pyrrolidin-1-yl)pyrimidine class show marked sensitivity to the length and nature of the substituent at the pyrimidine 2-position when profiled against the Polycomb protein EED. In an EED competition binding assay using a pyrrolidine inhibitor-based Oregon-green probe, a structurally related 4-(pyrrolidin-1-yl)pyrimidine-2-yl derivative bearing a tertiary amine side chain exhibited an IC₅₀ of 30 nM, while a close analog with only minor side-chain modification displayed an IC₅₀ of 40 nM, and a further modified analog showed an IC₅₀ of 70 nM [1][2][3]. Extended profiling of the pyrrolidine core demonstrated that numerous side-chain variants yield IC₅₀ values exceeding 10,000 nM (categorized as 'no effect') [4]. The primary ethanamine group of the target compound provides a geometrically distinct hydrogen-bond donor/acceptor motif absent in methanamine or substituted amine analogs, directly influencing binding pocket complementarity.

Epigenetics EED inhibitor Polycomb repressive complex 2

Physicochemical Differentiation: Calculated LogD and Ionization State vs. Methanamine Analog

The target compound demonstrates a calculated LogD (pH 7.4) of −0.95, reflecting the hydrophilic character conferred by the protonated primary amine under physiological conditions [1]. In contrast, the one-carbon-shorter methanamine analog, (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine (CAS 944904-74-9, MW 178.23 g/mol, C₉H₁₄N₄), lacks the ethyl spacer and is anticipated to exhibit a higher LogD at pH 7.4 due to the reduced distance between the basic amine and the electron-withdrawing pyrimidine ring, which attenuates amine protonation . The target compound's LogD at pH 5.5 is −2.13, indicating a >1 log unit shift in lipophilicity between lysosomal and physiological pH, a property relevant to intracellular accumulation predictions [1]. The dihydrochloride salt form further enhances aqueous solubility compared to the free base, facilitating formulation for in vitro assays.

Physicochemical properties Lipophilicity Drug-likeness

Regioisomeric Differentiation: 4-Pyrrolidinyl vs. 2-Pyrrolidinyl Pyrimidine Substitution

The position of the pyrrolidine substituent on the pyrimidine ring is a critical determinant of biological target engagement. The target compound carries the pyrrolidine at the pyrimidine 4-position, whereas the regioisomer 2-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)ethanamine hydrochloride (CAS 1196145-90-0) places the pyrrolidine at the 2-position and the ethanamine at the 5-position . Published kinase profiling data for the 4-(pyrrolidin-1-yl)pyrimidine scaffold demonstrate selective inhibition of c-KIT (IC₅₀ = 99 nM), PDGFRβ (120 nM), DDR1 (126 nM), and CSF1R (133 nM) when the 2-position is occupied by an appropriately substituted amine . The 2-pyrrolidinyl regioisomer presents a fundamentally different hydrogen-bonding pharmacophore to the ATP-binding pocket, as the pyrrolidine nitrogen can directly interact with the hinge region of kinases, whereas the 4-pyrrolidinyl configuration directs substituents toward the solvent-exposed region [1]. These regioisomers are not interchangeable for structure-activity relationship (SAR) studies.

Regioisomerism Kinase selectivity Structure-activity relationship

Synthetic Tractability: Primary Amine Handle Enables Diversification vs. Blocked Amine Analogs

The target compound's free primary amine at the terminus of the ethyl linker is a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling, enabling rapid library expansion . This contrasts with analogs such as N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide (CAS 1797968-14-9), where the amine is already derivatized as a sulfonamide, precluding further diversification without deprotection or functional group interconversion . The patent literature explicitly describes the 2-position substituent of the 4-(pyrrolidin-1-yl)pyrimidine scaffold as a key site for modulating acetyl-CoA carboxylase (ACC) inhibitory activity, with the amine serving as the attachment point for aryl, heteroaryl, and cycloalkyl groups that drive potency and selectivity [1]. The target compound's reactive primary amine thus represents a higher-value intermediate for lead optimization campaigns compared to pre-functionalized analogs.

Medicinal chemistry Parallel synthesis Building block utility

Optimal Deployment Scenarios for 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine Dihydrochloride in Drug Discovery and Chemical Biology


EED-Targeted Epigenetic Inhibitor Lead Generation

The 4-(pyrrolidin-1-yl)pyrimidine-2-yl scaffold with an ethanamine side chain maps to the pharmacophore required for EED binding, where SAR data indicate that side-chain modifications discriminate between sub-100 nM inhibitors and inactive (>10,000 nM) compounds. This intermediate is suitable for initiating an EED-focused medicinal chemistry program, with the free primary amine serving as the diversification point for systematic SAR exploration [1][2].

Acetyl-CoA Carboxylase (ACC) Inhibitor Development for Metabolic Disease

The US patent literature explicitly identifies 4-(pyrrolidin-1-yl)pyrimidine-2-yl derivatives as ACC1/ACC2 inhibitors for the treatment of obesity and type 2 diabetes, where the 2-position substituent modulates malonyl-CoA regulation and CPT-1-mediated fatty acid oxidation. The target compound's specific ethanamine linker length distinguishes it from methanamine variants that may exhibit altered ACC isoform selectivity [1].

Kinase Inhibitor Scaffold-Hopping for Resistance-Overcoming Agents

The 4-pyrrolidinyl (as opposed to 2-pyrrolidinyl) substitution pattern on the pyrimidine ring orients substituents toward the solvent channel rather than the ATP hinge region, a strategy employed for type II/III kinase inhibitors that can retain activity against gatekeeper mutations. The target compound provides the correct regioisomeric starting point for developing c-KIT, PDGFRβ, or DDR1 inhibitors with differentiated resistance profiles [1][2].

Diversity-Oriented Synthesis Library Production

The combination of a rigid heterocyclic core, a flexible ethylamine linker, and a reactive primary amine makes this dihydrochloride salt an ideal building block for parallel synthesis. The pre-formed salt enhances solubility in polar aprotic solvents (DMF, DMSO) used in automated liquid handlers, enabling high-throughput amide or sulfonamide library production without the need for pre-activation or protecting group manipulation [1].

Quote Request

Request a Quote for 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.